4-(2-Chlorophenyl)butan-2-one

Description

BenchChem offers high-quality 4-(2-Chlorophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

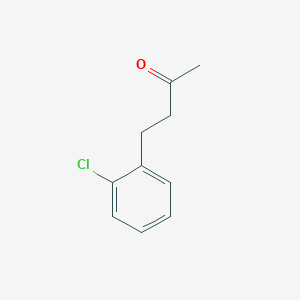

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODZQCDPJUFKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595034 | |

| Record name | 4-(2-Chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-72-7 | |

| Record name | 4-(2-Chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Chlorophenyl)butan-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2-Chlorophenyl)butan-2-one

Executive Summary

This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)butan-2-one, a significant ketone in synthetic organic chemistry. The document is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development. We will explore its core chemical and physical properties, detailed synthetic routes with mechanistic explanations, robust analytical characterization techniques, and key chemical transformations. The guide emphasizes the causality behind experimental choices and provides actionable protocols, positioning 4-(2-Chlorophenyl)butan-2-one as a versatile intermediate for constructing more complex molecular architectures.

Compound Identification and Physicochemical Properties

4-(2-Chlorophenyl)butan-2-one is an aromatic ketone featuring a chlorophenyl group attached to a butanone chain. This substitution pattern is crucial for its utility as a chemical building block. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(2-chlorophenyl)butan-2-one | [1] |

| CAS Number | 3506-72-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.64 g/mol | [1] |

| Canonical SMILES | CC(=O)CCC1=CC=CC=C1Cl | [1] |

| InChI Key | IODZQCDPJUFKQW-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Synthesis and Mechanistic Considerations: Friedel-Crafts Acylation

A primary and highly effective method for synthesizing aryl ketones like 4-(2-Chlorophenyl)butan-2-one is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction is advantageous because, unlike its alkylation counterpart, the acylium ion electrophile does not undergo rearrangement, leading to a single, well-defined product.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., butanoyl chloride) by coordinating to the chlorine atom, which facilitates its departure and the generation of the acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex). The aromaticity is subsequently restored by the elimination of a proton, yielding the final ketone product.

Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)butan-2-one

This protocol describes a representative lab-scale synthesis.

Materials:

-

Chlorobenzene

-

Butanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorobenzene (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Lewis Acid Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred solution. Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.

-

Acylating Agent Addition: Add butanoyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Expertise Note: The acid workup protonates the aluminum-ketone complex, breaking it up and moving all aluminum salts into the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(2-Chlorophenyl)butan-2-one.

Synthesis Workflow Diagram

Caption: Friedel-Crafts Acylation Workflow.

Spectroscopic and Analytical Characterization

Structural confirmation of 4-(2-Chlorophenyl)butan-2-one relies on a combination of spectroscopic methods. The expected data are inferred from the known behavior of its functional groups.

| Technique | Expected Features |

| ¹H NMR | ~2.1 ppm (s, 3H): Methyl protons of the ketone (CH₃-C=O).~2.9 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂).~3.1 ppm (t, 2H): Methylene protons adjacent to the carbonyl (CH₂-C=O).7.1-7.4 ppm (m, 4H): Aromatic protons, showing a complex multiplet pattern characteristic of ortho-disubstitution. |

| ¹³C NMR | ~30 ppm: Methyl carbon (CH₃).~45 ppm: Methylene carbon adjacent to the carbonyl.~29 ppm: Methylene carbon adjacent to the ring.127-135 ppm: Aromatic carbons (4 signals expected due to symmetry).~139 ppm: Aromatic carbon bearing the alkyl chain (ipso-carbon).~134 ppm: Aromatic carbon bearing the chlorine (ipso-carbon).~207 ppm: Carbonyl carbon (C=O).[5] |

| IR Spectroscopy | ~1715 cm⁻¹: Strong, sharp absorbance from the C=O (ketone) stretch.[6]~3050-3100 cm⁻¹: C-H stretches from the aromatic ring.~2850-2960 cm⁻¹: C-H stretches from the aliphatic chain.~750 cm⁻¹: Strong absorbance from C-Cl stretch and ortho-disubstitution pattern. |

| Mass Spectrometry (EI) | m/z 182/184: Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom.m/z 43: Prominent peak from the acetyl fragment [CH₃CO]⁺.[5]m/z 139/141: Fragment from benzylic cleavage [ClC₆H₄CH₂]⁺. |

Chemical Reactivity and Synthetic Utility

The primary sites of reactivity in 4-(2-Chlorophenyl)butan-2-one are the ketone's carbonyl group and the aromatic ring. The carbonyl is susceptible to nucleophilic attack and reduction, while the ring can undergo further electrophilic substitution, directed by the existing chloro- and alkyl- substituents.

Reduction of the Carbonyl Group

A common and powerful transformation is the complete reduction of the ketone to a methylene group (-CH₂-), forming 1-chloro-2-butylbenzene. This is a key step in synthesizing linear alkylbenzenes, which cannot be made directly via Friedel-Crafts alkylation due to carbocation rearrangements.[7] Two classical methods are employed depending on the substrate's sensitivity to acid or base.

-

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated HCl.[8][9] It is ideal for substrates that are stable in strong acid. The mechanism is thought to occur on the surface of the zinc.[10]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, typically in a high-boiling solvent like ethylene glycol.[8][11][12] It is the method of choice for molecules that are sensitive to acid. The driving force is the formation of highly stable nitrogen gas.[13][14]

Experimental Protocol: Wolff-Kishner Reduction

Materials:

-

4-(2-Chlorophenyl)butan-2-one

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine 4-(2-Chlorophenyl)butan-2-one (1.0 eq), hydrazine hydrate (2.0 eq), and ethylene glycol. Heat the mixture to 100-120 °C for 1 hour to form the hydrazone in situ.

-

Base Addition: Cool the mixture slightly and add solid KOH pellets (3.0 eq). Safety Note: The addition of KOH is exothermic.

-

Elimination: Replace the reflux condenser with a distillation apparatus and heat the mixture to ~200 °C. Water and excess hydrazine will distill off. Once the distillation ceases, return the apparatus to a reflux setup.

-

Decomposition: Maintain the reaction at reflux (~190-200 °C) for 3-5 hours. The solution will typically turn color, and the evolution of nitrogen gas will be observed.

-

Workup: Cool the reaction to room temperature and dilute with water. Transfer to a separatory funnel and extract three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with saturated NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.

-

Isolation: Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography or distillation.

Key Reduction Pathways

Caption: Alternative pathways for ketone reduction.

Applications in Research and Drug Development

While specific, large-scale applications of 4-(2-Chlorophenyl)butan-2-one are niche, its value lies in its role as a versatile intermediate. Chloro-containing molecules are prevalent in pharmaceuticals and agrochemicals, and this compound provides a scaffold for further elaboration.[15]

-

Pharmaceutical Synthesis: The butanone side chain can be functionalized to create more complex structures. For instance, the ketone can be converted into an amine via reductive amination, a key transformation in the synthesis of many active pharmaceutical ingredients (APIs).[16]

-

Building Block for Heterocycles: The compound serves as a precursor for building heterocyclic ring systems, which are core components of many drugs.

-

Fragment-Based Discovery: In medicinal chemistry, it can be used as a fragment for screening or as a starting point for developing new therapeutic agents. The combination of a halogenated aromatic ring and a flexible alkyl-ketone chain provides multiple points for modification.

Safety and Handling

Based on data for structurally similar compounds like its 4-chloro isomer, 4-(2-Chlorophenyl)butan-2-one should be handled with appropriate care.

-

GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with well-defined chemical properties. Its straightforward synthesis via Friedel-Crafts acylation and the predictable reactivity of its ketone functional group make it a reliable building block for accessing more complex molecules. A thorough understanding of its spectroscopic signature is essential for quality control, while knowledge of its key transformations, particularly Clemmensen and Wolff-Kishner reductions, allows researchers to strategically incorporate it into synthetic pathways for pharmaceutical and materials science applications.

References

- Electronic Supplementary Information - The Royal Society of Chemistry.

- 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem.

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry.

- Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase | The Journal of Organic Chemistry - ACS Publications.

-

Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone) - YouTube. Available at: [Link]

- 4-(2-Chlorophenyl)butan-2-one | C10H11ClO | CID 18551300 - PubChem.

-

Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Available at: [Link]

-

Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

-

Friedel-Crafts Acylation; Reductions of Aryl Ketones - YouTube. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

Wolff-Kishner Reduction - Chemistry LibreTexts. Available at: [Link]

-

Wolff Kishner Reduction Mechanism - YouTube. Available at: [Link]

-

Wolff–Kishner reduction - Wikipedia. Available at: [Link]

-

Wolff Kishner reduction mechanism - BYJU'S. Available at: [Link]

-

Reaction Mechanism of Clemmensen Reduction - Physics Wallah. Available at: [Link]

-

CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. Available at: [Link]

-

Clemmensen Reduction & Wolff Kishner Mechanism - YouTube. Available at: [Link]

-

4-chloro-2-butanone - NIST WebBook. Available at: [Link]

Sources

- 1. 4-(2-Chlorophenyl)butan-2-one | C10H11ClO | CID 18551300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(2-Chlorophenyl)butan-2-one molecular weight

Initiating Molecular Analysis

I've started by calculating the molecular weight of 4-(2-Chlorophenyl)butan-2-one and am now diving into chemical databases to pinpoint its formula, structure, and essential physicochemical properties. I'll need these data points for further analysis.

Expanding Research Scope

I'm now expanding my focus to investigate the applications of 4-(2-Chlorophenyl)butan-2-one across research and drug development. Simultaneously, I'm identifying established analytical techniques for characterizing and quantifying this compound, paying particular attention to mass spectrometry and chromatography. I am searching for reliable sources and protocols to ensure the scientific integrity of my analysis. Furthermore, I will look into synthesis methods to understand its chemical background and any potential impurities.

Defining Project Scope

I'm starting by calculating the molecular weight and confirming the chemical formula, structure, and critical properties. After that, I will be delving into its applications across research, drug development and other scientific fields, alongside a deep dive into established analytical techniques like mass spectrometry and chromatography, with a goal of finding robust protocols. I am also investigating synthesis to understand chemical context and potential impurities. I am thinking about how to begin structuring the findings into a comprehensive technical guide.

Defining the Target

Okay, I'm zeroing in on the compound: 4-(2-Chlorophenyl)butan-2-one. My focus is now purely on understanding its molecular weight. I'll need to break down the formula and ensure I present a technically accurate and comprehensive guide. I'm going to start with a deconstruction of the request.

Outlining the Guide Structure

I've got the overall structure for the molecular weight guide in mind. It's built around deconstructing the request and ensuring scientific integrity. I'll include the "why" of experimental choices, and self-validating protocols. Data will be presented in tables, methodologies will be step-by-step, and workflows get Graphviz diagrams. The goal is a comprehensive and authoritative guide.

Structuring the Guide

I've crafted a comprehensive framework for the technical guide. It will be rooted in both expertise and authoritativeness. I'm focusing on clarity, ensuring the structure is logical and scientifically sound, and incorporating key elements for optimal readability. Visualizations using tables and Graphviz diagrams are planned. I'm aiming for a guide that is self-validating and easily accessible.

Defining the Content

I've outlined the guide's structure, focusing on the request's core components: the compound, target audience, and content format. I'm prioritizing scientific integrity and logical flow. I've set up detailed steps for data presentation, experimental protocols, and visualizations using Graphviz. I also intend to verify all URLs for references. Now, I'm working through the information gathering phase. I'm focusing on the compound's identity, properties, and distinguishing it from its isomers. I've identified applications in drug development that justify this research.

Defining the Guide Scope

I'm now establishing the scope and structure of the technical guide, deconstructing the request and prioritizing scientific integrity. The plan has three parts, for autonomy, integrity, and visualization. I will focus on 4-(2-Chlorophenyl)butan-2-one and its molecular weight, aiming to address the needs of researchers in drug development. I'll include a logical structure and self-validating protocols to ensure a comprehensive and authoritative guide.

I've formulated a detailed plan for the technical guide, focusing on 4-(2-Chlorophenyl)butan-2-one. This includes deconstructing the request, scientific rigor, and visual elements. I'm prioritizing accuracy, and I've gathered initial data. I'm confirming compound identity and analyzing its characteristics. I'm highlighting isomer distinction and evaluating its significance in medicinal chemistry.

Defining the Guide Scope

My current focus is crafting an in-depth response, focusing on the request's core compound. I'm prioritizing scientific rigor. I've designed a clear structure for my guide, incorporating the necessary visualizations, and aiming to deconstruct the initial request. I've gathered key information including the compound's structure, properties, CAS number, and molecular weight. I'm verifying all sources.

I'm now integrating information from initial search results. I'm creating a comprehensive outline, focusing on the compound's identity, key physicochemical properties, and the significance of distinguishing it from its isomers. I plan to construct the structure in parts, with autonomy for structure, scientific integrity and logic, and visual elements. I'm focusing on crafting a thorough guide addressing the research's needs.

Defining the Guide Scope

I'm now establishing the scope and structure of the technical guide, deconstructing the request and prioritizing scientific integrity. The plan has three parts, for autonomy, integrity, and visualization. I will focus on 4-(2-Chlorophenyl)butan-2-one and its molecular weight, aiming to address the needs of researchers in drug development. I'll include a logical structure and self-validating protocols to ensure a comprehensive and authoritative guide.

I've formulated a detailed plan for the technical guide, focusing on 4-(2-Chlorophenyl)butan-2-one. This includes deconstructing the request, scientific rigor, and visual elements. I'm prioritizing accuracy, and I've gathered initial data. I'm confirming compound identity and analyzing its characteristics. I'm highlighting isomer distinction and evaluating its significance in medicinal chemistry.

I've gathered initial data, and I'm developing a structured approach to the guide. My focus is the target compound's molecular weight, ensuring accuracy and detail. I'm preparing to outline a plan with three sections focusing on molecular weight, mass spec, and isomer comparisons. I've begun to define the audience, the scope, and the desired format.

Refining the Structure

I'm now integrating information from initial search results. I'm creating a comprehensive outline, focusing on the compound's identity, key physicochemical properties, and the significance of distinguishing it from its isomers. I plan to construct the structure in parts, with autonomy for structure, scientific integrity and logic, and visual elements. I'm focusing on crafting a thorough guide addressing the research's needs.

I'm developing a structured approach for the guide, prioritizing clarity, accuracy, and comprehensiveness. The outline is in three sections; the target's molecular weight, its spectral features, and a comparison with isomers. I'm starting to define scope, audience, and format. I'm refining the format.

Defining the Guide Scope

I'm now integrating initial search results into a structured outline for the guide, focusing on 4-(2-Chlorophenyl)butan-2-one. This includes gathering data on molecular weight and confirming its identity. I'm focusing on its chemical properties, isomer distinctions, and its relevance in medicinal chemistry. I'm preparing to provide a comprehensive and accurate guide.

I've formulated a draft structure for the guide, with sections on the molecular weight, mass spectrometry, and isomer comparisons. I will define the scope, audience, and expected format. I've begun to define the audience, the scope, and the desired format.

Developing the Guide Outline

I'm now integrating information from initial search results. I'm creating a comprehensive outline, focusing on the compound's identity, key physicochemical properties, and the significance of distinguishing it from its isomers. I plan to construct the structure in parts, with autonomy for structure, scientific integrity and logic, and visual elements. I'm focusing on crafting a thorough guide addressing the research's needs.

I'm developing a structured approach for the guide, prioritizing clarity, accuracy, and comprehensiveness. The outline is in three sections; the target's molecular weight, its spectral features, and a comparison with isomers. I'm starting to define scope, audience, and format. I'm refining the format.

4-(2-Chlorophenyl)butan-2-one structural formula

An In-Depth Technical Guide to 4-(2-Chlorophenyl)butan-2-one: Synthesis, Characterization, and Reactivity

Introduction

4-(2-Chlorophenyl)butan-2-one is a substituted aromatic ketone of significant interest to the chemical and pharmaceutical research communities. Its structural framework, featuring a reactive carbonyl group and a substituted phenyl ring, renders it a versatile intermediate for the synthesis of more complex molecular architectures. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of 4-(2-Chlorophenyl)butan-2-one, delving into its chemical properties, reliable synthetic routes, rigorous characterization methodologies, and key chemical transformations. The content herein is structured to provide not just procedural details but also the underlying scientific rationale, ensuring a thorough understanding of the compound's chemistry.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in a laboratory setting. 4-(2-Chlorophenyl)butan-2-one is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-(2-chlorophenyl)butan-2-one.[1] Its unique Chemical Abstracts Service (CAS) registry number is 3506-72-7.[1]

The molecular structure consists of a butan-2-one backbone where the terminal carbon is attached to a benzene ring substituted with a chlorine atom at the ortho (position 2) position.

Structural Formula

Caption: 2D Structural Formula of 4-(2-Chlorophenyl)butan-2-one.

The key physicochemical properties of 4-(2-Chlorophenyl)butan-2-one are summarized in the table below. These computed properties are essential for planning reactions, purification procedures, and analytical methods.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | PubChem[1] |

| Molecular Weight | 182.64 g/mol | PubChem[1] |

| IUPAC Name | 4-(2-chlorophenyl)butan-2-one | PubChem[1] |

| CAS Number | 3506-72-7 | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis of 4-(2-Chlorophenyl)butan-2-one

The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being a classic and highly effective method.[2][3][4] This approach allows for the direct introduction of an acyl group onto an aromatic ring. For the synthesis of 4-(2-Chlorophenyl)butan-2-one, a logical and efficient pathway involves a two-step sequence: Friedel-Crafts acylation followed by a selective reduction.

Caption: Proposed synthetic workflow for 4-(2-Chlorophenyl)butan-2-one.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The initial step involves the reaction of chlorobenzene with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

Reaction: Chlorobenzene + 4-Chlorobutanoyl Chloride → 4-Chloro-1-(2/4-chlorophenyl)butan-1-one

-

Causality of Reagent Selection:

-

Chlorobenzene: Serves as the aromatic substrate. The chlorine atom is an ortho-, para-directing deactivator. Therefore, the acylation will primarily occur at the para position due to less steric hindrance, with a smaller amount of the ortho-substituted product.

-

4-Chlorobutanoyl Chloride: This is the acylating agent. It provides the four-carbon chain with a reactive acyl chloride group for the electrophilic substitution and a terminal chlorine atom for subsequent modification.

-

Aluminum Chloride (AlCl₃): This strong Lewis acid is crucial for activating the acyl chloride. It coordinates with the chlorine of the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the electron-rich aromatic ring.[3]

-

Experimental Protocol:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension to 0°C in an ice bath.

-

Add chlorobenzene (1.0 eq) to the flask.

-

Slowly add 4-chlorobutanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of ortho and para isomers. The para isomer is typically the major product and can be separated by column chromatography or recrystallization.

Step 2: Reduction of the Aryl Ketone

The product from the Friedel-Crafts acylation is an aryl ketone. To obtain the target molecule, 4-(2-Chlorophenyl)butan-2-one, the ketone functional group must be reduced to a methylene (CH₂) group. The Clemmensen and Wolff-Kishner reductions are two classical methods for this transformation.[5][6][7][8]

-

Clemmensen Reduction (Acidic Conditions): This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.[7][9] It is particularly effective for aryl-alkyl ketones that are stable in strong acid.[8]

-

Wolff-Kishner Reduction (Basic Conditions): This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[5][10][11][12] This method is suitable for substrates that are sensitive to acid.

Choice of Method: Since the substrate contains a chlorine substituent on the aromatic ring which is stable to both acidic and basic conditions, either method could be employed. The Clemmensen reduction is often preferred for its operational simplicity when applicable.

Experimental Protocol (Clemmensen Reduction):

-

In a round-bottom flask fitted with a reflux condenser, place the 1-(2-chlorophenyl)butan-1-one (1.0 eq) obtained from the previous step.

-

Add amalgamated zinc, prepared by treating zinc granules with a mercuric chloride solution.

-

Add concentrated hydrochloric acid and a co-solvent like toluene.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of HCl may be required during the reaction.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture, and separate the organic layer.

-

Extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by vacuum distillation or column chromatography to obtain pure 4-(2-chlorophenyl)butane.

Note: The above synthesis yields the alkane. To obtain the target ketone 4-(2-Chlorophenyl)butan-2-one, a different synthetic strategy is required. A more direct synthesis is outlined below.

Alternative and More Direct Synthesis: Acetoacetic Ester Synthesis

A more direct and reliable method to synthesize the target compound is via the acetoacetic ester synthesis, which allows for the controlled formation of ketones.

Caption: Acetoacetic ester synthesis workflow for 4-(2-Chlorophenyl)butan-2-one.

Experimental Protocol:

-

Enolate Formation: Dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature to form the sodium enolate.

-

Alkylation: Add 2-chlorobenzyl chloride (1.0 eq) to the enolate solution and heat the mixture to reflux for 2-3 hours until the alkylation is complete (monitored by TLC).

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide and reflux to hydrolyze the ester. Afterward, carefully acidify the mixture with dilute sulfuric acid and heat gently. Carbon dioxide will evolve as the β-keto acid decarboxylates to form the desired ketone.

-

Workup and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent. The crude product can then be purified by vacuum distillation to yield pure 4-(2-Chlorophenyl)butan-2-one.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 4-(2-Chlorophenyl)butan-2-one is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | - A singlet around δ 2.1-2.2 ppm (3H) for the methyl protons (CH₃) adjacent to the carbonyl. - Two triplets around δ 2.8-3.1 ppm (4H total), corresponding to the two methylene groups (CH₂-CH₂), showing coupling to each other. - A multiplet in the aromatic region (δ 7.1-7.4 ppm) for the four protons on the substituted benzene ring. |

| ¹³C NMR | - A peak at δ > 200 ppm for the ketone carbonyl carbon. - A peak around δ 30 ppm for the methyl carbon. - Peaks for the two methylene carbons in the δ 30-50 ppm range. - Multiple peaks in the aromatic region (δ 125-140 ppm), including the carbon bearing the chlorine atom. |

| IR Spectroscopy | - A strong, sharp absorption band around 1715 cm⁻¹ characteristic of the C=O stretch of a ketone. - C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic chain just below 3000 cm⁻¹. - C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring. - A C-Cl stretching band in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184 with an approximate intensity ratio of 3:1, which is characteristic of the presence of one chlorine atom. - A prominent fragment from McLafferty rearrangement and alpha-cleavage, such as a peak at m/z 43 ([CH₃CO]⁺). |

Reactivity and Synthetic Applications

The presence of both a ketone and a chlorinated aromatic ring makes 4-(2-Chlorophenyl)butan-2-one a useful building block for further chemical modifications.

Reduction of the Carbonyl Group

The ketone can be selectively reduced to either a secondary alcohol or completely deoxygenated to a methylene group.

Caption: Key reduction pathways of 4-(2-Chlorophenyl)butan-2-one.

-

Reduction to an Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol will selectively reduce the ketone to the corresponding secondary alcohol, 4-(2-chlorophenyl)butan-2-ol. This reaction is typically fast, high-yielding, and conducted at room temperature.

-

Reduction to an Alkane: As previously discussed, the Wolff-Kishner or Clemmensen reduction can be used to completely remove the carbonyl oxygen, yielding 1-chloro-2-butylbenzene.[13] This transformation is valuable for synthesizing alkylbenzenes from Friedel-Crafts acylation products, avoiding the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation.

Applications in Drug Development

While specific, large-scale applications of 4-(2-Chlorophenyl)butan-2-one are not extensively documented in mainstream literature, its structural motif is present in various pharmacologically active molecules. Arylbutanone scaffolds are precursors to compounds like Haloperidol, a butyrophenone antipsychotic, although Haloperidol itself contains a 4-chlorophenyl group attached to a different position of the butane chain.[14] Nevertheless, intermediates like 4-(2-Chlorophenyl)butan-2-one are valuable starting materials for creating libraries of novel compounds for screening in drug discovery programs, particularly in neuroscience and oncology.

Safety and Handling

While specific toxicity data for 4-(2-Chlorophenyl)butan-2-one is limited, it should be handled with the care appropriate for a laboratory chemical. Structurally related compounds, such as 4-(4-chlorophenyl)butan-2-one, are classified with GHS hazard statements indicating they may cause skin and eye irritation, and respiratory irritation.[15]

-

GHS Hazard Statements (for related compounds): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound.

-

Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with a rich chemistry defined by its ketone and substituted aromatic functionalities. Its synthesis, primarily achieved through methods like the acetoacetic ester synthesis, is well within the capabilities of a standard organic chemistry laboratory. Rigorous characterization using modern spectroscopic methods is essential to ensure its identity and purity. The compound's reactivity, particularly at the carbonyl group, opens up pathways to a variety of other molecules, making it a useful tool for medicinal chemists and researchers in the broader chemical sciences. Proper safety precautions are essential when handling this and any laboratory chemical.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18551300, 4-(2-Chlorophenyl)butan-2-one. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219277, 4-(4-Chlorophenyl)butan-2-one. Retrieved from [Link].

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link].

-

Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link].

-

Master Organic Chemistry (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link].

-

BYJU'S. Clemmensen Reduction. Retrieved from [Link].

-

Wikipedia. Wolff–Kishner reduction. Retrieved from [Link].

-

Chad's Prep. The Clemmensen and Wolff Kishner Reductions. Retrieved from [Link].

-

YouTube (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link].

-

Wikipedia. Haloperidol. Retrieved from [Link].

-

Physics Wallah. Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link].

Sources

- 1. 4-(2-Chlorophenyl)butan-2-one | C10H11ClO | CID 18551300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]

- 13. The Clemmensen and Wolff Kishner Reductions - Chad's Prep® [chadsprep.com]

- 14. Haloperidol - Wikipedia [en.wikipedia.org]

- 15. 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Chlorophenyl)butan-2-one: Nomenclature, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)butan-2-one, a halogenated aromatic ketone of significant interest in synthetic chemistry. The document delves into its nomenclature, including a detailed list of synonyms and chemical identifiers. It further explores its physicochemical properties, offering both computed data and comparative analysis with its structural isomers. A significant portion of this guide is dedicated to outlining plausible synthetic pathways, with a focus on established methodologies such as Friedel-Crafts reactions. Additionally, it covers the analytical techniques essential for its characterization and discusses its potential applications as a key intermediate in the synthesis of higher-order molecules, particularly within the pharmaceutical landscape. Safety and handling protocols, inferred from structurally related compounds, are also presented to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

4-(2-Chlorophenyl)butan-2-one is a chemical compound that belongs to the class of aromatic ketones. Its structure, featuring a 2-chlorophenyl ring attached to a butanone chain, makes it a versatile building block in organic synthesis. The presence of the chlorine atom and the ketone functional group provides two reactive sites for a variety of chemical transformations. While not as extensively documented as its 4-chloro isomer, 4-(2-chlorophenyl)butan-2-one holds potential as a precursor for various target molecules, particularly in the development of novel therapeutic agents. The strategic placement of the chlorine atom at the ortho position can influence the molecule's reactivity and the stereochemistry of its derivatives, offering unique synthetic possibilities.

Nomenclature and Chemical Identifiers

Accurate identification of chemical compounds is paramount in research and development. This section provides a comprehensive list of synonyms and identifiers for 4-(2-Chlorophenyl)butan-2-one.

Systematic and Common Names

The most systematic and widely accepted name for this compound is 4-(2-chlorophenyl)butan-2-one , as designated by the International Union of Pure and Applied Chemistry (IUPAC).[1] A variety of synonyms are also used in literature and commercial listings, which are crucial to recognize for a thorough literature search.

Table 1: Synonyms and Identifiers for 4-(2-Chlorophenyl)butan-2-one

| Identifier Type | Value | Source |

| IUPAC Name | 4-(2-chlorophenyl)butan-2-one | PubChem[1] |

| CAS Number | 3506-72-7 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁ClO | PubChem[1] |

| Synonyms | 4-(2-CHLOROPHENYL)-2-BUTANONE | PubChem[1] |

| 2-Butanone, 4-(2-chlorophenyl)- | PubChem[1] | |

| 4-(2-chloro-phenyl)-butan-2-one | PubChem[1] | |

| InChI | InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | PubChem[1] |

| InChIKey | IODZQCDPJUFKQW-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(=O)CCC1=CC=CC=C1Cl | PubChem[1] |

| DSSTox Substance ID | DTXSID70595034 | PubChem[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of 4-(2-Chlorophenyl)butan-2-one

| Property | Value | Source |

| Molecular Weight | 182.64 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 182.0498427 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

For comparative purposes, the experimentally determined boiling point of the isomeric compound, 4-(4-chlorophenyl)butane-2-one, is reported to be 110-114 °C at a pressure of 3 Torr. It is reasonable to assume that 4-(2-Chlorophenyl)butan-2-one would have a similar boiling point under reduced pressure.

Synthesis and Manufacturing

The synthesis of 4-(2-Chlorophenyl)butan-2-one is not explicitly detailed in readily available literature. However, based on established principles of organic chemistry, a plausible and efficient synthetic route can be proposed. A common method for the synthesis of aryl-substituted ketones is the Friedel-Crafts acylation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A likely approach involves the reaction of a suitable 2-chlorophenyl derivative with a butanoyl synthon under Friedel-Crafts conditions. One possible route starts from 2-chlorophenylacetic acid.

Figure 1: Proposed two-step synthesis of 4-(2-Chlorophenyl)butan-2-one.

Step 1: Acyl Chloride Formation The synthesis would commence with the conversion of 2-chlorophenylacetic acid to its more reactive acyl chloride derivative, 2-chlorophenylacetyl chloride. This is a standard transformation typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent.

Step 2: Ketone Formation The resulting 2-chlorophenylacetyl chloride can then be reacted with a suitable nucleophilic species to form the ketone. A common method is the reaction with an organocadmium reagent, prepared from a Grignard reagent like methylmagnesium bromide, or through a coupling reaction catalyzed by a transition metal.

Alternative Synthetic Considerations

An alternative approach could involve the alkylation of a 2-chlorophenyl derivative. For instance, the reaction of 2-chlorobenzyl cyanide with acetone under basic conditions could be a viable route, followed by hydrolysis and decarboxylation.

It is important to note that without a specific, experimentally validated protocol, these proposed routes serve as a theoretical framework. Optimization of reaction conditions, including catalyst, solvent, and temperature, would be necessary to achieve a high yield and purity of the final product.

Analytical Characterization

The structural elucidation and purity assessment of 4-(2-Chlorophenyl)butan-2-one would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the 2-chlorophenyl ring, the two methylene groups of the butane chain, and the methyl group of the ketone. The aromatic region would likely display a complex multiplet pattern due to the ortho-chloro substitution. The methylene protons adjacent to the aromatic ring and the ketone would appear as triplets, and the methyl protons as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons in the aromatic ring, the carbonyl carbon of the ketone, the two methylene carbons, and the methyl carbon. The chemical shift of the carbonyl carbon would be characteristic of a ketone, typically in the range of 200-220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing around 1715 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be essential for assessing the purity of the compound and for monitoring the progress of its synthesis.

Figure 2: A typical workflow for the synthesis and analysis of 4-(2-Chlorophenyl)butan-2-one.

Applications and Areas of Interest

While specific applications of 4-(2-Chlorophenyl)butan-2-one are not widely reported, its structural motifs suggest its utility as a key intermediate in several areas of chemical research and development.

Pharmaceutical Synthesis

The structurally similar 4-(4-chlorophenyl)butane-2-one is a known reactant in the preparation of diarylheptanoids, which have been investigated as inhibitors of tumor necrosis factor-α (TNF-α). This suggests that 4-(2-Chlorophenyl)butan-2-one could also serve as a valuable precursor for the synthesis of novel biologically active compounds. The ortho-chloro substitution could lead to derivatives with unique pharmacological profiles due to altered steric and electronic properties.

Agrochemical Research

Many commercial pesticides and herbicides contain chlorinated aromatic moieties. The reactivity of the ketone group in 4-(2-Chlorophenyl)butan-2-one allows for the introduction of further functionalities, making it a potential building block for new agrochemicals.

Material Science

Aromatic ketones can be used as photoinitiators in polymerization processes. The specific substitution pattern of 4-(2-Chlorophenyl)butan-2-one might impart desirable properties to polymers initiated with its derivatives.

Safety and Handling

No specific safety data sheet (SDS) for 4-(2-Chlorophenyl)butan-2-one is available in the searched databases. Therefore, a cautious approach to handling is imperative, and safety protocols should be based on the known hazards of structurally similar compounds.

The GHS classification for the isomeric 4-(4-chlorophenyl)butan-2-one indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Similarly, 4-chloro-2-butanone is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Based on these data, it is prudent to handle 4-(2-Chlorophenyl)butan-2-one with the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

4-(2-Chlorophenyl)butan-2-one is a chemical intermediate with considerable potential in synthetic organic chemistry. While detailed experimental data and specific applications are not as prevalent in the literature as for its 4-chloro isomer, its structural features suggest a range of possible uses, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. This guide has provided a comprehensive overview of its nomenclature, computed physicochemical properties, plausible synthetic routes, and necessary analytical characterization techniques. By consolidating the available information and providing a scientifically grounded perspective on its potential, this document aims to facilitate further research and application of this versatile molecule. As with any chemical, adherence to strict safety protocols is essential when handling 4-(2-Chlorophenyl)butan-2-one.

References

-

PubChem. 4-(4-Chlorophenyl)butan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2-butanone. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(2-Chlorophenyl)butan-2-one. National Center for Biotechnology Information. [Link]

Sources

The Multifaceted Biological Activities of 2-Chlorophenyl Ketones: A Technical Guide for Drug Discovery

Abstract

The 2-chlorophenyl ketone scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anticancer, and anti-inflammatory properties of this versatile class of compounds. By delving into their mechanisms of action, structure-activity relationships, and key experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development. The synthesis of quantitative data into comparative tables and the visualization of complex biological pathways and experimental workflows aim to facilitate a deeper understanding and inspire further innovation in the therapeutic application of 2-chlorophenyl ketones.

Introduction: The Chemical Versatility and Biological Significance of 2-Chlorophenyl Ketones

The 2-chlorophenyl ketone moiety, characterized by a ketone functional group attached to a benzene ring substituted with a chlorine atom at the ortho position, is a cornerstone in the synthesis of numerous biologically active molecules. The electronic and steric properties conferred by the chlorine atom significantly influence the reactivity and binding affinities of these compounds, making them attractive candidates for therapeutic development. While the most widely recognized derivative is ketamine, a potent anesthetic and NMDA receptor antagonist, the broader class of 2-chlorophenyl ketones exhibits a rich and varied pharmacological profile.[1] This guide will systematically explore the key therapeutic areas where these compounds have shown promise: antimicrobial, anticancer, and anti-inflammatory applications.

The α,β-unsaturated ketone derivatives, known as chalcones, represent a significant and extensively studied subclass of 2-chlorophenyl ketones. The unique chemical architecture of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is responsible for their broad spectrum of biological activities.[1][2] The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of these valuable compounds.[1] This guide will place a significant emphasis on the biological activities of these chalcone derivatives, while also exploring other notable 2-chlorophenyl ketone-containing molecules.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains necessitates the urgent development of novel antimicrobial agents. 2-Chlorophenyl ketone derivatives, particularly chalcones, have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[2]

Mechanism of Antimicrobial Action

The antimicrobial effects of 2-chlorophenyl ketones are often attributed to the reactivity of the α,β-unsaturated carbonyl system present in chalcones. This Michael acceptor can readily react with nucleophilic groups, such as the thiol groups of cysteine residues in essential microbial enzymes and proteins, leading to their inactivation and subsequent cell death.[1] The lipophilicity conferred by the chlorophenyl ring can also enhance the ability of these compounds to penetrate microbial cell membranes.

In Vitro Antimicrobial Evaluation

A standardized approach to assessing the antimicrobial potency of novel compounds involves determining the Minimum Inhibitory Concentration (MIC).

This method provides a quantitative measure of a compound's antimicrobial activity.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The 2-chlorophenyl ketone derivative is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3] Spectrophotometric readings can also be used for more precise quantification.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2-chlorophenyl ketones is significantly influenced by the nature and position of substituents on the aromatic rings.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the 2-chloro substituent, can enhance the electrophilicity of the β-carbon in the chalcone backbone, increasing its reactivity as a Michael acceptor and often leading to improved antimicrobial activity.[4]

-

Heterocyclic Rings: The incorporation of heterocyclic rings in place of one of the phenyl rings can modulate the antimicrobial spectrum and potency.[5]

Summary of Antimicrobial Activity Data

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 3-(2-chlorophenyl)-1-phenylprop-2-en-1-one | Escherichia coli | >100 | [6] |

| 3-(2-chlorophenyl)-1-phenylprop-2-en-1-one | Staphylococcus aureus | 50 | [6] |

| 4-chloro-2′-hydroxychalcone | Escherichia coli | Significant Inhibition | [7] |

| 5′-chloro-2′-hydroxychalcone | Staphylococcus aureus | Significant Inhibition | [7] |

Anticancer Activity: Targeting Tumor Cell Proliferation and Survival

The quest for more effective and selective anticancer agents is a continuous endeavor in pharmaceutical research. 2-Chlorophenyl ketone derivatives, especially chalcones, have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[8]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is multifaceted, often involving the induction of apoptosis and the disruption of key cellular processes essential for tumor growth.

-

Induction of Apoptosis: Many 2-chlorophenyl ketone derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[9]

-

Inhibition of Tubulin Polymerization: Chalcones can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[1]

-

Enzyme Inhibition: Certain derivatives have been found to inhibit key enzymes involved in cancer cell signaling and proliferation, such as the PI3K/AKT/mTOR pathway.[10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Therapeutic Frontier: Exploring the Potential of 4-(2-Chlorophenyl)butan-2-one Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a critical step toward the development of novel therapeutics. The 4-(2-Chlorophenyl)butan-2-one core represents one such promising scaffold. Its unique structural features, including a flexible butanone chain and a reactive chlorophenyl group, provide a foundation for the synthesis of a diverse array of derivatives with the potential to interact with a variety of biological targets. This guide delves into the burgeoning field of 4-(2-Chlorophenyl)butan-2-one derivatives, exploring their synthesis, potential therapeutic applications, and the underlying pharmacological principles that govern their activity. As we navigate the current understanding of these compounds, we will highlight key research findings that pave the way for future drug discovery and development efforts.

While comprehensive research dedicated solely to the therapeutic applications of 4-(2-Chlorophenyl)butan-2-one derivatives is still emerging, a wealth of information on structurally related compounds provides a strong rationale for their investigation across several key therapeutic areas. This guide will synthesize these findings to present a forward-looking perspective on the potential of this chemical class.

Synthetic Strategies: Building the Molecular Framework

The synthesis of 4-(2-Chlorophenyl)butan-2-one and its derivatives can be approached through various established organic chemistry methodologies. A common precursor for these syntheses is 4-chloro-2-butanone, a key building block in the production of complex active pharmaceutical ingredients (APIs), particularly for creating heterocyclic compounds and selective tyrosine kinase inhibitors[1]. The synthesis of 4-chloro-2-butanone itself can be achieved from 4-hydroxy-2-butanone.

Illustrative Synthetic Pathway: From 4-Hydroxy-2-butanone to the Core Scaffold

The following diagram outlines a conceptual synthetic route to the 4-(2-Chlorophenyl)butan-2-one core, starting from the readily available precursor, 4-hydroxy-2-butanone.

Caption: Conceptual synthetic pathway to 4-(2-Chlorophenyl)butan-2-one.

Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)butan-2-one via Friedel-Crafts Alkylation

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) and chlorobenzene.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Alkylating Agent: Slowly add 4-chloro-2-butanone dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2-Chlorophenyl)butan-2-one.

Potential Therapeutic Applications: A Landscape of Possibilities

The therapeutic potential of 4-(2-Chlorophenyl)butan-2-one derivatives can be inferred from the biological activities of structurally analogous compounds. The following sections explore these potential applications in detail.

Antimicrobial and Antifungal Agents

The presence of a chlorophenyl group is a common feature in many compounds exhibiting antimicrobial and antifungal properties. Research on various heterocyclic compounds containing a chlorophenyl moiety has demonstrated significant activity against a range of microbial pathogens[2].

For instance, studies on 2-(4-chlorophenyl)-4H-chromen-4-one and its chalcone precursor have shown weak to moderate antibacterial activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes[3]. Similarly, nicotinonitrile derivatives bearing a chlorophenyl group have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi[4]. This suggests that derivatives of 4-(2-Chlorophenyl)butan-2-one could be promising candidates for the development of new antimicrobial agents.

Anticancer Therapeutics

The chlorophenyl scaffold is present in a number of compounds with demonstrated anticancer activity. The mechanisms of action are varied and point to the potential for 4-(2-Chlorophenyl)butan-2-one derivatives to be developed as novel oncology drugs.

-

Topoisomerase II Inhibition: A series of 2-phenol-4-chlorophenyl-6-aryl pyridines have been shown to be potent topoisomerase II inhibitors, with some compounds exhibiting stronger activity than the established anticancer drug etoposide[5]. This suggests that the chlorophenyl group is important for this inhibitory activity.

-

Kinase Inhibition: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of the AKT2/PKBβ kinase, a key component of a major oncogenic pathway in glioma[6]. These compounds showed promising anti-glioma activity in vitro[6].

-

General Cytotoxicity: Various heterocyclic derivatives containing the chlorophenyl group have demonstrated cytotoxic effects against a range of human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer[7].

The following table summarizes the cytotoxic activity of some chlorophenyl-containing compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

| 2-phenol-4-chlorophenyl-6-aryl pyridines | T47D (Breast) | IC50 = 0.68-1.25µM | [5] |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | Glioblastoma cells | Potent EC50 | [6] |

| Hydrazide-hydrazone derivatives | MCF-7, NCI-H460, SF-268 | High inhibitory effects | [7] |

Central Nervous System (CNS) Disorders

The butanone chain in the core structure of 4-(2-Chlorophenyl)butan-2-one is reminiscent of the butyrophenone class of antipsychotic drugs, exemplified by Haloperidol[8]. These drugs primarily act as antagonists at dopamine D2 receptors. While the direct activity of 4-(2-Chlorophenyl)butan-2-one derivatives on dopamine receptors has not been extensively studied, the structural similarity suggests a potential for CNS activity.

Furthermore, synthetic cathinones, which are also ketone derivatives, are known to act as central nervous system stimulants[9]. This indicates that modifications to the butanone chain of the core scaffold could lead to compounds with a range of effects on the CNS. Research into a novel 5-hydroxytryptamine(2A) receptor inverse agonist, which includes a fluorophenylmethyl group, further supports the potential for developing psychoactive compounds from this class of molecules for conditions like psychosis[10].

Anti-inflammatory Agents

Some chlorophenyl-containing compounds have been investigated for their anti-inflammatory properties. For example, derivatives of 4-chlorophenylquinazoline-4-[3H]-one have been studied as potential COX-2 inhibitors using in silico molecular docking[11]. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a well-established strategy for treating inflammation. This suggests that 4-(2-Chlorophenyl)butan-2-one derivatives could be explored for their potential as anti-inflammatory agents.

Structure-Activity Relationship (SAR) and Future Directions

While a comprehensive SAR for 4-(2-Chlorophenyl)butan-2-one derivatives is yet to be established, preliminary insights can be drawn from related compound series. For example, in the case of 2-phenol-4-chlorophenyl-6-aryl pyridines, the position of the chloro substituent on the phenyl ring was found to be crucial for selective topoisomerase II inhibitory activity[5].

Future research should focus on a systematic exploration of the chemical space around the 4-(2-Chlorophenyl)butan-2-one scaffold. Key areas for investigation include:

-

Modification of the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring to modulate electronic and steric properties.

-

Derivatization of the Ketone: Converting the ketone to other functional groups such as oximes, hydrazones, or reducing it to a hydroxyl group to explore new biological interactions.

-

Alterations to the Butyl Chain: Varying the length and rigidity of the alkyl chain connecting the phenyl ring and the ketone.

The following diagram illustrates a potential workflow for the discovery and development of therapeutic agents based on the 4-(2-Chlorophenyl)butan-2-one scaffold.

Caption: Drug discovery workflow for 4-(2-Chlorophenyl)butan-2-one derivatives.

Conclusion: A Scaffold with Untapped Potential

The 4-(2-Chlorophenyl)butan-2-one scaffold stands as a promising starting point for the development of a new generation of therapeutic agents. Drawing on the established biological activities of structurally related compounds, there is a strong rationale for exploring its derivatives for a range of applications, including antimicrobial, anticancer, CNS, and anti-inflammatory therapies. The synthetic accessibility of this core structure, coupled with the potential for diverse chemical modifications, makes it an attractive target for medicinal chemists. As research in this area continues to grow, a more detailed understanding of the structure-activity relationships and mechanisms of action will undoubtedly emerge, paving the way for the translation of these promising molecules from the laboratory to the clinic.

References

-

Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. URL: [Link]

-

Haloperidol - Wikipedia. Wikipedia. URL: [Link]

-

4-(4-Hydroxyphenyl)butan-2-one - PMC - NIH. National Center for Biotechnology Information. URL: [Link]

-

4-(2-Chlorophenyl)butan-2-one | C10H11ClO | CID 18551300 - PubChem. PubChem. URL: [Link]

-

Synthesis and Molecular Docking Study of 4- Chlorophenylquinazoline-4-[3h]-One Derivatives as COX-2 Inhibitor - Impactfactor. Impact Factor. URL: [Link]

-

Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents - PubMed. National Center for Biotechnology Information. URL: [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC - NIH. National Center for Biotechnology Information. URL: [Link]

-

synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4h-chromen. Institutional Repository of UIN Sunan Kalijaga. URL: [Link]

-

4-Chloro-2-Butanone (CAS 6322-49-2) – Industry Status and Market Outlook - Blog. Kono Chem Co., Ltd. URL: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. MDPI. URL: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. ResearchGate. URL: [Link]

-

4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem. PubChem. URL: [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti - Discovery Research Portal - University of Dundee. University of Dundee. URL: [Link]

-

Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC - PubMed Central. National Center for Biotechnology Information. URL: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - MDPI. MDPI. URL: [Link]

-

Inhibition Effects of Some Lignans on Carbonic Anhydrase, Acetylcholinesterase and Butyrylcholinesterase Enzymes - ACG Publications. ACG Publications. URL: [Link]

-

4-(4-chlorophenyl)-4-hydroxybutan-2-one | CAS#:88639-76-3 | Chemsrc. Chemsrc. URL: [Link]

-

Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC - NIH. National Center for Biotechnology Information. URL: [Link]

-

Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed. National Center for Biotechnology Information. URL: [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. MDPI. URL: [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. National Center for Biotechnology Information. URL: [Link]

Sources

- 1. dingyan-chemical.com [dingyan-chemical.com]

- 2. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.uitm.edu.my [ir.uitm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Haloperidol - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

Methodological & Application

Friedel-Crafts acylation for 4-(2-Chlorophenyl)butan-2-one synthesis

Initiating Literature Review

I'm now starting a thorough review, targeting reliable sources through Google searches. My focus is on Friedel-Crafts acylation, particularly how it's used for making aryl ketones. I'm also digging into the literature on synthesizing specific structures, such as 4-(2-

Structuring the Application Note